![molecular formula C5H4N6 B097133 Pyrimido[5,4-e][1,2,4]triazin-5-amine CAS No. 19359-15-0](/img/structure/B97133.png)
Pyrimido[5,4-e][1,2,4]triazin-5-amine
Overview
Description
Pyrimido[5,4-e][1,2,4]triazin-5-amine is a heterocyclic compound that belongs to the class of triazines. It is characterized by a fused ring structure consisting of a pyrimidine ring and a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as effective antiviral and antitumor agents .
Mode of Action
It has been found to exhibit cytotoxic activity against human lung carcinoma (a549) cell line . This suggests that it may interact with cellular targets to inhibit cell growth or induce cell death.
Result of Action
Pyrimido[5,4-e][1,2,4]triazin-5-amine has been found to exhibit cytotoxic activity against human lung carcinoma (A549) cell line . This suggests that the compound may induce cell death or inhibit cell growth, leading to a reduction in tumor size.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrimido[5,4-e][1,2,4]triazin-5-amine can be synthesized through various methods. One common approach involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid (HNO₂), followed by intramolecular cyclization to yield the desired this compound .
Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of dimethylformamide (DMF) or by refluxing hydrazinyluracil with DMF-DMA directly .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-e][1,2,4]triazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Properties : Pyrimido[5,4-e][1,2,4]triazin-5-amine derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines, including human lung carcinoma (A549) cells. Studies indicate that these compounds may function as effective antitumor agents by inducing apoptosis in cancer cells .
- Antibacterial and Antiviral Activities : The compound has also been investigated for its antibacterial and antiviral properties. Research suggests that it can inhibit the growth of certain bacterial strains and exhibit activity against viral infections .
-
Biological Research
- Chaperone Amplification : Recent studies have explored the role of this compound as a "chaperone amplifier," which may enhance the activity of heat shock proteins. This property could be beneficial in treating diseases related to protein misfolding such as neurodegenerative disorders .
- Cytoprotection : The compound has demonstrated cytoprotective effects in cellular models exposed to toxic agents like rotenone. This suggests potential applications in neuroprotection and the treatment of conditions like Parkinson's disease.
- Chemical Synthesis
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Pyrimido[4,5-e][1,2,4]triazine | Similar fused ring structure | Different substitution patterns affecting activity |
Pyrazolopyrimidine | Contains a pyrazole ring | Exhibits distinct biological activities |
Fervenulin | A natural product from Streptomyces fervens | Noted for broad biological activities |
This compound stands out due to its specific amino substitution at the 5-position and its resulting diverse biological activity profile.
Anticancer Activity Evaluation
A study evaluated several derivatives of this compound for their anticancer properties against human lung carcinoma (A549) cells. The synthesized compounds were screened for cytotoxicity using standard assays. Results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range .
Cytoprotective Effects
Research has also highlighted the cytoprotective effects of this compound against oxidative stress induced by rotenone in neuronal cell models. The study reported that treatment with this compound significantly reduced cell death and oxidative markers compared to untreated controls .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential as a cancer therapeutic agent.
Uniqueness
Pyrimido[5,4-e][1,2,4]triazin-5-amine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Biological Activity
Pyrimido[5,4-e][1,2,4]triazin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to the triazine class of compounds and features a fused ring structure that contributes to its unique chemical properties. Research has indicated that this compound exhibits potential anticancer , antibacterial , and antiviral activities.
Targeted Biological Activities
-
Anticancer Activity :
- Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been reported to exhibit significant cytotoxicity against the A549 human lung carcinoma cell line.
- The compound's mechanism involves inducing apoptosis and disrupting cellular proliferation pathways.
- Antibacterial and Antiviral Properties :
- Cytoprotective Effects :
Case Studies and Experimental Data
A range of studies has been conducted to evaluate the biological activity of this compound and its derivatives:
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including the condensation of hydrazinyluracil with aromatic aldehydes followed by nitrosation and cyclization processes. This versatility allows for the development of numerous derivatives with tailored biological activities.
Properties
IUPAC Name |
pyrimido[5,4-e][1,2,4]triazin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6/c6-4-3-5(9-1-8-4)11-10-2-7-3/h1-2H,(H2,6,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIRGWFMDSYTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=CN=C2N=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295363 | |
Record name | Pyrimido[5,4-e]-1,2,4-triazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19359-15-0 | |
Record name | NSC101499 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimido[5,4-e]-1,2,4-triazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrimido[5,4-e][1,2,4]triazin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.